molecular formula C11H18Cl3N5 B3103501 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride CAS No. 1442098-16-9

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride

Cat. No.: B3103501
CAS No.: 1442098-16-9
M. Wt: 326.6
InChI Key: DTDIGRRZJRVNST-UHFFFAOYSA-N
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Description

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at position 6 with a piperidin-4-yl group and at position 3 with an amine. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical formulations. Pyrazolo[3,4-b]pyridine derivatives are recognized for their diverse biological activities, including antimicrobial and enzyme inhibitory properties . Structural characterization of such compounds often employs crystallographic tools like SHELX programs, ensuring precise determination of bond lengths and angles critical for activity comparisons .

Properties

IUPAC Name

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5.3ClH/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7;;;/h1-2,7,13H,3-6H2,(H3,12,14,15,16);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDIGRRZJRVNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride with structurally and functionally related pyrazolo[3,4-b]pyridine derivatives.

Structural and Functional Group Comparisons

Compound Name Substituents (Position 6) Substituents (Position 3) Key Functional Features Biological Activity
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride Piperidin-4-yl NH₂ Trihydrochloride salt, rigid piperidine Antimicrobial, DHFR inhibition (hypothesized)
4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-1H-pyrazolo[3,4-b]pyridin-3-amine] (11) Bis-(2-furyl) NH₂ (bis-substituted) Bulky furyl groups, phenyl-pyrazole Not specified (synthetic intermediate)
1-(4-Methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives Aryl groups NH₂ Quinoline moiety, aromatic diversity Antimalarial
3-Substituted-1H-pyrazolo[3,4-b]pyridines (e.g., 4a-d, 6a-c) Varied (e.g., phenyl) Schiff bases, thiourea Flexible substituents (azetidinone, thiazolidinone) Antimicrobial, DHFR inhibition

Key Observations:

  • Piperidine vs.
  • Trihydrochloride Salt: Unlike neutral analogs, the trihydrochloride form improves aqueous solubility, which is critical for bioavailability and in vitro testing .

Pharmacological Activity Comparisons

  • Antimicrobial Activity: Derivatives with thiourea or thiazolidinone groups (e.g., 4a, 6c) exhibit potent activity against Staphylococcus aureus and MRSA, likely due to hydrogen bonding with bacterial enzymes . The target compound’s piperidine group may offer similar or enhanced binding via ionic interactions.
  • Antimalarial vs. Antimicrobial Focus: Quinoline-containing derivatives () prioritize antimalarial activity, whereas the target compound’s structure aligns with antimicrobial DHFR inhibitors, as seen in .

Physicochemical Properties

Property 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine Trihydrochloride Quinoline-Pyrazolopyridine Derivatives 3-Substituted Pyrazolopyridines (e.g., 4a)
Molecular Weight ~400–450 g/mol (estimated) ~350–500 g/mol ~300–400 g/mol
Solubility High (trihydrochloride salt) Moderate (neutral aromatic systems) Variable (depends on substituent polarity)
Hydrogen Bonding Capacity High (NH₂, Cl⁻ ions) Moderate (NH₂, quinoline N) High (thiourea, azetidinone)

Notable Differences:

  • The trihydrochloride form’s solubility surpasses neutral analogs, facilitating drug delivery .

Research Findings and Implications

  • DHFR Inhibition: Molecular docking studies () suggest that 3-amine pyrazolopyridines with rigid substituents (e.g., piperidine) may bind more effectively to DHFR’s active site than flexible analogs.
  • Crystallographic Data: SHELX-refined structures () confirm precise bond angles in the pyrazolopyridine core, critical for structure-activity relationship (SAR) studies.
  • Contradictions: While emphasizes antimalarial applications, the target compound’s structural alignment with supports a primary antimicrobial role. Further studies are needed to resolve this discrepancy.

Biological Activity

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride (CAS Number: 1442098-16-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride is C11H15N53ClC_{11}H_{15}N_{5}\cdot 3Cl, with a molecular weight of approximately 305.62 g/mol. The compound features a piperidine ring and a pyrazolo-pyridine moiety, which contribute to its unique biological properties.

Research indicates that this compound primarily exerts its biological effects through the inhibition of specific kinases involved in various cellular signaling pathways. Notably, it interacts with phosphoinositide 3-kinase (PI3K), which plays a crucial role in regulating cell growth, survival, and proliferation. By inhibiting PI3K activity, the compound can modulate processes such as apoptosis and differentiation in cancer cells .

Biological Activities

The biological activities of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride include:

  • Anticancer Activity : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Studies have demonstrated its efficacy against breast cancer and other malignancies through its action on specific kinases involved in tumor progression .
  • Anti-inflammatory Effects : It exhibits anti-inflammatory properties by modulating immune responses and reducing cytokine production. This makes it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell functions, although the specific targets remain under investigation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar pyrazolo-pyridine derivatives is essential.

Compound NameStructureKey Features
3-Piperidinylpyrazolo[3,4-b]pyridineStructureLacks amine functionality at position 3
1-(Piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidinStructureDifferent ring system but shares piperidine moiety
7-(2-Methylpyrazolo[4,3-b]pyridin)StructureDifferent heterocyclic framework but retains similar pharmacophoric elements

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Research : A study demonstrated that treatment with 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride led to significant apoptosis in human breast cancer cells via PI3K inhibition. The results indicated reduced cell viability and increased markers of apoptosis compared to control groups.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions .
  • Antimicrobial Efficacy : Testing against various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism appears to involve disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride?

  • Methodology :

  • Nucleophilic substitution : React pyrazolo[3,4-b]pyridine precursors with piperidin-4-yl halides in anhydrous acetonitrile or dichloromethane under reflux (60–80°C for 6–12 hours). Monitor reaction progress via TLC .
  • Salt formation : Treat the free base with HCl in ethanol or acetonitrile to form the trihydrochloride salt. Purify via recrystallization (e.g., acetonitrile/ethanol mixtures) and confirm stoichiometry using elemental analysis .
    • Key considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of amine intermediates .

Q. How can the compound be characterized spectroscopically to confirm structural integrity?

  • Analytical workflow :

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrazole/pyridine) and piperidinyl protons (δ 1.5–3.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
  • IR spectroscopy : Confirm primary amine (–NH₂) stretches (~3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) and isotopic patterns consistent with Cl⁻ counterions .

Q. What solvents are suitable for solubility testing in preclinical studies?

  • Stepwise approach :

  • Test solubility in polar aprotic solvents (DMSO, DMF) for stock solutions.
  • Evaluate aqueous solubility in buffered systems (pH 1–7.4) using phosphate or acetate buffers. Adjust ionic strength with NaCl (0.1–1.0 M) .
  • For low solubility, employ co-solvents (e.g., PEG-400, cyclodextrins) and validate stability via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can low yields during trihydrochloride salt formation be addressed?

  • Troubleshooting :

  • Purification : Use fractional recrystallization with ethanol/acetonitrile gradients to remove unreacted HCl or byproducts .
  • Stoichiometric control : Titrate HCl addition (3 equivalents) under controlled pH (3–4) to avoid over-acidification. Monitor via in-situ pH probes .
  • Alternative salts : Explore other counterions (e.g., sulfate, citrate) if hydrochloride formation is inconsistent .

Q. What strategies ensure enantiomeric purity in chiral derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and mobile phases of hexane/isopropanol (80:20) .
  • X-ray crystallography : Resolve absolute configuration of single crystals grown from ethanol/water mixtures .
  • Circular dichroism (CD) : Compare experimental spectra with computational simulations (DFT) to confirm stereochemistry .

Q. How should stability studies be designed to assess degradation under varying conditions?

  • Protocol :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Analyze degradation products via LC-MS .
  • Kinetic stability : Perform Arrhenius studies at multiple temperatures (25–60°C) to calculate activation energy (Ea) and shelf-life predictions .
  • Storage recommendations : Store in amber vials under nitrogen at –20°C, with desiccants (silica gel) to prevent hygroscopic degradation .

Q. How can discrepancies in biochemical assay results (e.g., IC50 variability) be resolved?

  • Validation steps :

  • Compound integrity : Re-test purity via HPLC and confirm absence of degradation using LC-MS .
  • Assay conditions : Standardize buffer composition (e.g., Mg²⁺/ATP levels for kinase assays) and cell passage numbers (for in vitro models) .
  • Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and statistical tools (Grubbs’ test for outliers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
Reactant of Route 2
6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride

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